molecular formula C10H13NO B14429684 1-(Pyridin-3-yl)cyclopentan-1-ol CAS No. 81417-95-0

1-(Pyridin-3-yl)cyclopentan-1-ol

Cat. No.: B14429684
CAS No.: 81417-95-0
M. Wt: 163.22 g/mol
InChI Key: NLLHHCKIZSPZAR-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a pyridine ring substituted at the third position of the cyclopentane moiety.

Properties

CAS No.

81417-95-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-pyridin-3-ylcyclopentan-1-ol

InChI

InChI=1S/C10H13NO/c12-10(5-1-2-6-10)9-4-3-7-11-8-9/h3-4,7-8,12H,1-2,5-6H2

InChI Key

NLLHHCKIZSPZAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CN=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with cyclopentanone in the presence of a reducing agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Pyridin-3-yl)cyclopentan-1-ol with structurally related cyclopentanol derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound (Target) Pyridin-3-yl group, hydroxyl C₁₀H₁₁NO ~161.21 (estimated) Pyridine ring, secondary alcohol Potential use in drug discovery (inferred from pyridine analogs).
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl group, hydroxyl C₉H₁₇NO 157.25 Primary amine, secondary alcohol Pharmaceutical and agrochemical research; high purity (≥95%).
1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol 4-Chlorophenylsulfanylmethyl, hydroxyl C₁₂H₁₅ClOS 242.77 Sulfur linker, chlorophenyl Lab research (discontinued); stability under storage.
1-(Hydroxymethyl)cyclopentan-1-ol Hydroxymethyl, hydroxyl C₆H₁₂O₂ 116.16 Two hydroxyl groups Material science applications; high polarity due to diol structure.
1-(3-Bromophenyl)cyclopentan-1-ol 3-Bromophenyl, hydroxyl C₁₁H₁₃BrO 241.12 Bromoarene, secondary alcohol Intermediate in Suzuki coupling reactions.
3-(2-(5-Chloropyridin-3-yl)-3,3,3-trifluoropropyl)cyclopentan-1-one 5-Chloropyridinyl, trifluoropropyl, ketone C₁₂H₁₀ClF₃NO 285.67 Chloropyridine, trifluoromethyl, ketone Synthetic challenges: 44% yield, diastereomeric mixture; agrochemical research.

Key Findings:

Electronic Effects: Pyridine and chlorophenyl groups enhance electron-withdrawing properties, affecting reactivity in cross-coupling reactions.

Synthetic Accessibility: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol is synthesized with high purity (≥95%), making it reliable for pharmaceutical applications. The trifluoromethyl-containing analog () has lower yields (44%) and requires chromatographic separation of diastereomers.

Functional Group Diversity :

  • Sulfur-containing analogs (e.g., ) offer unique reactivity for thiol-ene click chemistry but face stability challenges.
  • Diols like 1-(hydroxymethyl)cyclopentan-1-ol are polar and may serve as building blocks for polymers or surfactants.

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